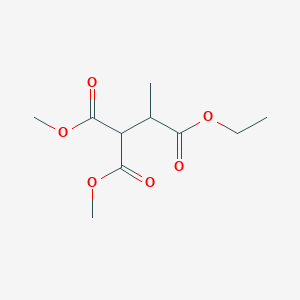![molecular formula C10H9ClF3N5O2 B12333797 3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B12333797.png)
3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine is a complex organic compound with the molecular formula C10H9ClF3N5O2 It is characterized by the presence of a pyridine ring substituted with chloro, trifluoromethyl, and nitroiminoimidazolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an imidazolidin-2-one derivative under specific conditions to introduce the nitroimino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the nitroimino group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted pyridine compounds .
Scientific Research Applications
3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The nitroimino group can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-{[2-(nitroimino)imidazolidin-1-yl]methyl}pyridine
- 2-chloro-5-[(2-{nitromethylene}-1-imidazolidinyl)methyl]pyridine
Uniqueness
3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications compared to its analogs .
Properties
Molecular Formula |
C10H9ClF3N5O2 |
|---|---|
Molecular Weight |
323.66 g/mol |
IUPAC Name |
(NZ)-N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide |
InChI |
InChI=1S/C10H9ClF3N5O2/c11-7-3-6(10(12,13)14)4-16-8(7)5-18-2-1-15-9(18)17-19(20)21/h3-4H,1-2,5H2,(H,15,17) |
InChI Key |
YOZPDYLVJCVAPC-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(/C(=N\[N+](=O)[O-])/N1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Canonical SMILES |
C1CN(C(=N[N+](=O)[O-])N1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]-](/img/structure/B12333714.png)
![N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide](/img/structure/B12333717.png)

![(NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine](/img/structure/B12333723.png)





![2,5-Difluoro-3-(naphthalen-2-yl)-5-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-4,6-dione](/img/structure/B12333760.png)
![(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]prop-2-enamide](/img/structure/B12333773.png)



